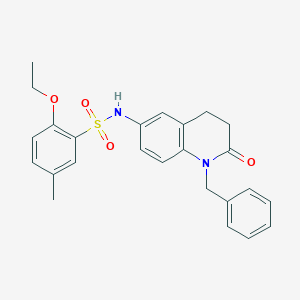

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-3-31-23-13-9-18(2)15-24(23)32(29,30)26-21-11-12-22-20(16-21)10-14-25(28)27(22)17-19-7-5-4-6-8-19/h4-9,11-13,15-16,26H,3,10,14,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKCDXLPXCCBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. The starting materials often include benzylamine, ethoxybenzene, and sulfonyl chloride. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinoline and sulfonamide derivatives, which can have different functional groups and properties depending on the specific reaction conditions.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it has been noted to inhibit cell proliferation in human breast cancer cells through modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

The sulfonamide moiety present in the compound enhances its ability to inhibit bacterial growth by interfering with folate synthesis. This property is crucial for developing new antimicrobial agents against resistant bacterial strains.

Neuroprotective Effects

Studies involving ischemic stroke models have demonstrated that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide significantly reduce infarct volume and neuronal apoptosis. This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

Case Studies

Several case studies have documented the biological effects of this compound and its derivatives:

Antitumor Activity

A study investigated the efficacy of a structurally similar compound in inhibiting tumor growth in xenograft models. Results indicated a marked reduction in tumor size and enhanced survival rates among treated subjects compared to controls.

Neuroprotective Studies

In research involving ischemic stroke models, a related benzamide derivative was found to significantly reduce infarct volume and apoptosis in neuronal cells. This suggests that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide may possess similar neuroprotective properties .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide

This analog differs by replacing the 2-ethoxy-5-methyl group with 5-chloro-2-methoxy on the benzene sulfonamide moiety. Key distinctions include:

- Electron-withdrawing vs.

- Steric and solubility effects : The methoxy group (smaller, polar) versus ethoxy (larger, slightly lipophilic) could impact membrane permeability and metabolic stability.

| Property | Target Compound (2-ethoxy-5-methyl) | 5-Chloro-2-methoxy Analog |

|---|---|---|

| Substituent electronic effect | Electron-donating (methyl) | Electron-withdrawing (Cl) |

| LogP (estimated) | ~3.2 (higher lipophilicity) | ~2.8 (moderate polarity) |

| Metabolic stability | Likely enhanced by ethoxy group | Potential CYP450 interactions due to Cl |

Research Findings :

- The 5-chloro-2-methoxy analog demonstrated reduced solubility in aqueous buffers compared to the target compound, possibly due to chlorine’s hydrophobicity .

- In enzymatic assays, the chloro-substituted analog showed lower IC50 values (indicating higher potency) against serine proteases, suggesting electron-withdrawing groups enhance target binding in certain contexts .

Other Quinoline-Based Sulfonamides

lists compounds such as N-(2-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine, which share a quinoline core but lack the sulfonamide group. These compounds prioritize amine or pyrazole substituents, which are more common in kinase inhibitors (e.g., EGFR or JAK2 targets).

| Feature | Target Compound | Trifluoromethyl-Benzyl Analog |

|---|---|---|

| Functional group | Sulfonamide (H-bond acceptor) | Amine (H-bond donor) |

| Common targets | Proteases, ion channels | Kinases, GPCRs |

| Selectivity | Moderate (broad-spectrum) | High (kinase-specific) |

Research Context :

- Sulfonamide derivatives like the target compound are often associated with broader target profiles due to their ability to mimic substrate transition states in proteolytic enzymes. In contrast, amine-substituted quinolines in are optimized for kinase selectivity via hydrophobic interactions with ATP-binding pockets .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tetrahydroquinoline core, a sulfonamide moiety, and various substituents that contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

| Component | Description |

|---|---|

| Tetrahydroquinoline Core | Provides a scaffold for biological activity and potential interactions with biological targets. |

| Benzyl Group | Enhances lipophilicity and may improve binding affinity to target sites. |

| Sulfonamide Moiety | Known for its role in various biological activities, including antibacterial and antitumor effects. |

The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, it can compete with adenosine triphosphate (ATP) for binding to kinases, disrupting cellular signaling pathways relevant to cancer progression and metabolic regulation.

- DNA Intercalation : The quinoline core allows the compound to intercalate with DNA, potentially inhibiting replication and transcription processes.

- Receptor Modulation : The sulfonamide group may interact with various receptors, influencing their signaling pathways and biological responses .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures possess significant anticancer activity against various human cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 0.19 ± 0.04 | |

| HepG2 (liver) | 0.23 ± 0.05 | |

| MDA-MB-231 (breast) | 0.42 ± 0.07 |

These results suggest that the compound may effectively induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Activity

The sulfonamide moiety is often associated with antimicrobial properties. Compounds similar to this one have shown efficacy against bacterial strains, indicating potential applications in treating infections .

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

- Inhibition of Thioredoxin Reductase : A related compound demonstrated selective antitumor effects by inhibiting thioredoxin reductase (TrxR), which is crucial in cancer progression . This suggests that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide may share similar mechanisms.

- Structure–Activity Relationship (SAR) Studies : Research on structurally analogous compounds has revealed correlations between specific substitutions on the quinoline core and enhanced biological activity, providing insights into optimizing this compound for better efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.